molecular formula C9H8ClN3O2 B13975556 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

Cat. No.: B13975556
M. Wt: 225.63 g/mol
InChI Key: PRSVMYFVRJZAAR-UHFFFAOYSA-N
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Description

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For instance, the reaction of ethyl 2-aminopyrrole-3-carboxylate with 2-chloro-1,3,5-triazine under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of ethyl 2-aminopyrrolo[2,1-f][1,2,4]triazine-4-carboxylate.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated pyrrolo[2,1-f][1,2,4]triazine derivatives.

Scientific Research Applications

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. In antiviral applications, it can inhibit viral RNA polymerase, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
  • Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
  • Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Uniqueness

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of the chlorine atom and carboxylate group allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-4-3-5-13(6)12-9(10)11-7/h3-5H,2H2,1H3

InChI Key

PRSVMYFVRJZAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN2C1=CC=C2)Cl

Origin of Product

United States

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